molecular formula C5H4F3N3O B7965354 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B7965354
M. Wt: 179.10 g/mol
InChI Key: KHEGIWRXKYXWNL-UHFFFAOYSA-N
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Description

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde is a high-value synthetic intermediate prized for its role in constructing complex molecules with biological activity. Its core structure combines a 1,2,4-triazole heterocycle, known for its diverse pharmacological properties, with a metabolically stable trifluoromethyl group that often enhances lipophilicity and bioavailability. The aldehyde functional group is a critical handle for further synthetic elaboration, enabling the construction of novel chemical entities through reactions such as condensations to form hydrazones and oximes, or reductive amination to introduce amine-containing side chains. This compound has been specifically identified as a key precursor in the synthesis of potential agrochemicals, including fungicides. For instance, it serves as a central building block in the preparation of novel succinate dehydrogenase inhibitor (SDHI) analogs, which target fungal respiration. Furthermore, its utility extends to pharmaceutical research, where it is employed in the development of kinase inhibitors and other small-molecule therapeutics, leveraging the 1,2,4-triazole scaffold's ability to participate in key hydrogen-bonding interactions within enzyme active sites. The presence of the trifluoromethyl group is a strategic feature that can significantly influence the compound's electronic characteristics, metabolic stability, and overall binding affinity in the resulting target molecules. This reagent is intended for use by professional researchers in the fields of medicinal chemistry and agrochemical discovery.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O/c1-11-3(2-12)9-4(10-11)5(6,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEGIWRXKYXWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free Multi-Component Annulation

A scalable method involves reacting trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate (TFBen) under acidic conditions. TFBen acts as a carbonyl surrogate, enabling intramolecular cyclization.

  • Conditions : Toluene solvent, trifluoroacetic acid (TFA) catalyst, 100°C for 12 hours.

  • Mechanism :

    • Trifluoroacetimidoyl chloride reacts with hydrazine to form trifluoroacetimidohydrazide .

    • TFBen delivers a formyl group, generating N-formyl imidohydrazide.

    • Cyclization and dehydration yield the triazole-aldehyde.

  • Yield : 53–74% after optimization.

Iodine-Mediated Oxidative Cyclization

An alternative approach uses iodine to oxidize trifluoroacetimidohydrazides in DMF, which serves as both solvent and carbon source.

  • Conditions : DMF, I₂ (20 mol%), 80°C for 6 hours.

  • Advantage : Avoids metal catalysts, simplifying purification.

  • Yield : ~65%.

Vilsmeier-Haack Formylation of Preformed Triazoles

Direct Formylation of 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

The Vilsmeier-Haack reaction introduces an aldehyde group at the 5-position of the triazole ring.

  • Reagents : Phosphorus oxychloride (POCl₃) and DMF.

  • Procedure :

    • Triazole substrate is treated with POCl₃ and DMF at 0°C.

    • Hydrolysis with aqueous NaOH yields the aldehyde.

  • Yield : 67–78%.

Substrate Limitations

This method requires electron-rich triazoles to facilitate electrophilic substitution. Steric hindrance from the trifluoromethyl group may reduce yields.

Lithiation-Formylation of 1-Methyltriazole Derivatives

Directed Ortho-Metalation

A two-step protocol involves deprotonation followed by formylation:

  • Lithiation : Treatment of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with n-butyllithium at −78°C generates a reactive anion at the 5-position.

  • Formylation : Quenching with DMF produces the aldehyde.

  • Yield : 68%.

  • Challenges : Sensitivity to moisture and temperature necessitates strict anhydrous conditions.

Oxidation of 5-Hydroxymethyl Triazole Precursors

Manganese Dioxide Oxidation

5-Hydroxymethyl-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is oxidized to the aldehyde using activated MnO₂.

  • Conditions : Dichloromethane, room temperature, 12 hours.

  • Yield : 60–70%.

Swern Oxidation

A milder alternative employs oxalyl chloride and dimethyl sulfide to oxidize the alcohol without over-oxidation to carboxylic acids.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Multi-Component AnnulationTFBen, TFA53–74Scalable, metal-freeRequires excess TFBen
Vilsmeier-HaackPOCl₃, DMF67–78High regioselectivityLimited to electron-rich substrates
Lithiation-Formylationn-BuLi, DMF68Precise functionalizationSensitive to reaction conditions
Oxidation of AlcoholsMnO₂ or Swern reagents60–70Simple starting materialsRisk of over-oxidation

Mechanistic Insights and Optimization

Role of Acid Catalysts

Trifluoroacetic acid (TFA) enhances cyclization kinetics by protonating intermediates, facilitating dehydration. In contrast, weaker acids like TsOH yield inferior results.

Solvent Effects

Polar aprotic solvents (e.g., DMF, toluene) stabilize charged intermediates during cyclization and formylation. Non-polar solvents reduce side reactions in oxidation methods.

Temperature Control

Exothermic formylation steps require gradual warming to prevent decomposition. Multi-component annulations benefit from prolonged heating (12–24 hours) to drive cyclization .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde typically involves the regioselective functionalization of triazole derivatives. Recent studies have demonstrated effective methodologies for synthesizing trifluoromethylated triazoles through cycloaddition reactions and other synthetic routes. For instance, a study highlighted a general approach to synthesizing 5-trifluoromethyl 1,2,4-triazoles via [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl compounds .

Biological Applications

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole derivatives have been investigated for their biological activities, particularly as potential antimalarial agents. Research has focused on synthesizing a series of 1H-1,2,4-triazol-3-trifluoromethyl benzenesulfonamides designed to target malaria parasites. These compounds were evaluated for their efficacy against Plasmodium falciparum, demonstrating promising results .

Case Study: Antimalarial Activity

A notable study synthesized several derivatives of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole and assessed their antimalarial properties. The compounds were characterized using various spectroscopic techniques (NMR, IR) and exhibited varying degrees of inhibitory activity against malaria strains. The incorporation of the trifluoromethyl group was found to enhance the biological activity significantly.

Material Science Applications

In addition to biological applications, 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole derivatives are being explored for their utility in material science. Their unique chemical properties make them suitable for developing advanced materials with specific functionalities. For example:

  • Fluorinated Polymers : Triazole derivatives can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.
  • Sensors : The compound's electronic properties can be exploited in developing sensors for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in various pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

Core Heterocycle Influence :

  • Triazole derivatives (e.g., the target compound) exhibit higher thermal stability and diverse bioactivity compared to pyrazole analogues due to the aromaticity and electron-deficient nature of the triazole ring .
  • 1,3,4-Oxadiazole derivatives (e.g., compound in ) show enhanced fungicidal activity (>50% inhibition at 50 μg/mL) but lower yields (27.7–83.3%) compared to triazole-based compounds .

Substituent Effects :

  • Trifluoromethyl (CF₃) : Enhances lipophilicity and resistance to metabolic degradation, critical for pesticidal activity .
  • Aldehyde (CHO) : Provides a reactive site for further functionalization, such as condensation reactions to form Schiff bases or hydrazones .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and biological mechanisms of action associated with this compound, drawing on various research studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5H4F3N3O
  • Molecular Weight : 179.11 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making triazoles particularly effective in medicinal chemistry.

Biological Activity Overview

This compound exhibits a variety of biological activities including:

  • Antimicrobial Activity : Triazoles are recognized for their antifungal and antibacterial properties. Studies have shown that derivatives of triazoles can exhibit significant activity against a range of pathogens.
  • Anticancer Properties : Research indicates that triazole compounds can inhibit cancer cell proliferation. For instance, certain derivatives have shown cytotoxic effects on leukemia cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntifungalInhibits growth of fungi such as Candida albicans
AntibacterialEffective against gram-positive and gram-negative bacteria
AnticancerCytotoxic effects on various cancer cell lines
AnticonvulsantPotential anticonvulsant activity

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, this compound may inhibit ergosterol synthesis in fungal cells, disrupting cell membrane integrity and leading to cell death.
  • Cytotoxicity in Cancer Cells : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular pathways involved in proliferation and survival.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole, indicating superior antifungal potency.

Case Study 2: Anticancer Potential

Research involving leukemia cell lines demonstrated that this compound derivatives showed IC50 values ranging from 13.67 to 18.62 µM, indicating substantial cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

Synthesis Methods

Synthesis of this compound typically involves:

  • Cycloaddition Reactions : Utilizing nitrile imines and trifluoroacetaldehyde as key precursors.
  • Regioselective Approaches : Employing strategies that favor the formation of desired regioisomers while minimizing by-products.

Table 2: Synthesis Conditions

MethodologyKey ReagentsYield (%)
CycloadditionTrifluoroacetaldehyde~49%
Metal-free oxidative cyclizationNitrile imines~37%

Q & A

Basic: What are the standard synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting a halogenated pyrazole precursor (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole) with formaldehyde under alkaline conditions (K₂CO₃ or similar bases) to introduce the aldehyde group at the 5-position . Optimization includes controlling pH, temperature (50–80°C), and reaction time (12–24 hours). Catalyst choice (e.g., phase-transfer catalysts) can enhance regioselectivity and yield . Monitoring by TLC or HPLC ensures reaction completion.

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and torsional conformations . ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .
  • NMR/HRMS : ¹H and ¹³C NMR identify aldehyde protons (~9.5–10 ppm) and trifluoromethyl groups. HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Basic: How are 1,3,4-oxadiazole derivatives synthesized from this compound, and what analytical data support their structures?

The aldehyde group reacts with thiosemicarbazides to form Schiff bases, which cyclize to 1,3,4-oxadiazoles under acidic conditions. Yields (27–83%) depend on substituents; electron-withdrawing groups (e.g., Cl, CF₃) improve cyclization efficiency. Characterization includes:

  • Melting points : 77–114°C (varied by substituents).
  • ¹H NMR : Loss of aldehyde proton and new thioether signals (δ 3.5–4.5 ppm).
  • HRMS : Matches calculated masses (e.g., C₁₀H₇F₃N₂O₂S: 276.23 g/mol) .

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